5-[2-(Methylthio)ethoxy]pyrazin-2-amine
Description
5-[2-(Methylthio)ethoxy]pyrazin-2-amine is a pyrazine derivative featuring a 2-(methylthio)ethoxy substituent at the 5-position of the pyrazine ring. Its molecular formula is C₇H₁₀N₃OS, with a molecular weight of 184.24 g/mol (calculated). The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The 2-(methylthio)ethoxy group introduces unique physicochemical properties, including enhanced lipophilicity compared to simpler substituents like methoxy or methyl groups. This characteristic may influence membrane permeability and metabolic stability in drug candidates .
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) |
InChI Key |
RYEKWONLMVDRQT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=NC=C(N=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazin-2-amine Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of 5-[2-(methylthio)ethoxy]pyrazin-2-amine with analogous pyrazin-2-amine derivatives:
Key Observations:
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